molecular formula C12H14N2O B8330410 (1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol

(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B8330410
M. Wt: 202.25 g/mol
InChI Key: KPARCOTXXIOMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(2-benzyl-5-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C12H14N2O/c1-10-7-12(9-15)14(13-10)8-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3

InChI Key

KPARCOTXXIOMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 833 mg (3.61 mmol) of 2-Benzyl-5-methyl-2H-pyrazole-3-carboxylic acid methyl ester, prepared as in Part B, in 5 mL of THF at 0° C. is added dropwise over 5 min a solution of 5.5 mL (5.5 mmol, 1.5 equiv) of a 1.0M solution of LiAlH4 in THF. The resulting solution is stirred at RT for 48 h. The reaction mixture is cooled to 0° C. and worked up by carefully quenching first with 0.20 mL of H2O, then 0.20 mL of 15% NaOH, then 0.60 mL of H2O. The resulting slurry is filtered and the filter cake triturated with 20 mL EtOAc and refiltered. The filtrates were combined, dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by Kugelrohr distillation gave 710 mg of (2-Benzyl-5-methyl-2H-pyrazol-3yl) methanol as a clear oil: 1H NMR (CDCl3, 300 MHz) δ7.41-7.29 (m, 3H), 7.16 (m, 2H), 6.07 (s, 1H), 5.37 (s, 2H), 4.55 (s, 2H), 2.30 (s, 3H); low resolution MS (FAB)m/e 203 (MH+).
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